molecular formula C12H8N4 B5758590 2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene

Cat. No.: B5758590
M. Wt: 208.22 g/mol
InChI Key: ANMGHQUYEIIMOP-UHFFFAOYSA-N
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Description

2,8,10,16-tetrazatetracyclo[77002,7010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene typically involves multi-step organic reactions. The process often starts with simpler organic molecules that undergo cyclization and nitrogen insertion reactions. Specific catalysts and reaction conditions, such as temperature and pressure, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene is unique due to its specific arrangement of nitrogen atoms within a polycyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-3-7-15-9(5-1)13-11-12(15)14-10-6-2-4-8-16(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMGHQUYEIIMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)N=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Reactant of Route 2
Reactant of Route 2
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Reactant of Route 3
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Reactant of Route 4
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Reactant of Route 5
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene
Reactant of Route 6
2,8,10,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,11,13,15-heptaene

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